molecular formula C15H14O4 B12679858 Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester CAS No. 72845-81-9

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester

Cat. No.: B12679858
CAS No.: 72845-81-9
M. Wt: 258.27 g/mol
InChI Key: YOKDOTYEULOJTI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the second position and a methoxyphenylmethyl ester group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester typically involves the esterification of 2-hydroxybenzoic acid with (4-methoxyphenyl)methanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it has been shown to inhibit the CD27/CD70 signaling pathway, which plays a role in immune responses . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of a methoxyphenylmethyl ester group.

    Benzoic acid, 2-hydroxy-4-methoxy-, methyl ester: Similar structure with an additional methoxy group on the aromatic ring.

    Benzoic acid, 4-methoxy-, methyl ester: Similar structure with a methoxy group on the aromatic ring

Uniqueness

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

72845-81-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-hydroxybenzoate

InChI

InChI=1S/C15H14O4/c1-18-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)16/h2-9,16H,10H2,1H3

InChI Key

YOKDOTYEULOJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

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